

# Application Notes and Protocols for 2-(methylsulfonyl)-10H-phenothiazine in Drug Development

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## Compound of Interest

**Compound Name:** 2-(Methylsulfonyl)-10h-phenothiazine

**Cat. No.:** B131000

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## Application Notes Introduction

**2-(Methylsulfonyl)-10H-phenothiazine** is a crucial heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.<sup>[1]</sup> Its core structure, the phenothiazine ring system, is a well-established pharmacophore found in a wide range of clinically significant drugs, particularly those targeting the central nervous system.<sup>[2][3]</sup> While direct therapeutic applications of **2-(methylsulfonyl)-10H-phenothiazine** are not extensively documented, its primary role in drug development is as a sophisticated building block for the synthesis of more complex, biologically active molecules.

## Primary Application: Intermediate in the Synthesis of Metopimazine

The most prominent application of **2-(methylsulfonyl)-10H-phenothiazine** is as a precursor in the manufacturing of Metopimazine.<sup>[4][5][6][7]</sup> Metopimazine is a potent antiemetic and dopamine D2 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy.<sup>[4][6][8]</sup> The methylsulfonyl group at the

2-position of the phenothiazine ring is a critical feature for the pharmacological profile of the final drug product.

The synthesis of Metopimazine from **2-(methylsulfonyl)-10H-phenothiazine** typically involves N-alkylation of the phenothiazine nitrogen with a suitable side chain. This multi-step process underscores the importance of the purity and quality of the starting intermediate to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

## Potential for Further Drug Discovery

The phenothiazine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.<sup>[2]</sup> While **2-(methylsulfonyl)-10H-phenothiazine** is mainly used for Metopimazine synthesis, its structural motifs suggest potential for the development of other novel therapeutic agents. Phenothiazine derivatives have been investigated for a range of biological activities, including:

- Anticancer Activity: Various phenothiazine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.<sup>[9][10][11][12]</sup> The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.<sup>[2][13]</sup>
- Antipsychotic Activity: The phenothiazine class of drugs historically revolutionized the treatment of schizophrenia through their dopamine receptor antagonism.<sup>[3]</sup>
- Antimicrobial Activity: Some phenothiazine compounds have shown activity against various bacterial and fungal strains.

Researchers can utilize **2-(methylsulfonyl)-10H-phenothiazine** as a starting material for creating novel derivatives by modifying the N10 position with various side chains to explore new pharmacological activities.

## Quantitative Data

### Physicochemical Properties of **2-(methylsulfonyl)-10H-phenothiazine**

Property	Value	Reference
CAS Number	23503-68-6	<a href="#">[14]</a>
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub> S <sub>2</sub>	<a href="#">[14]</a>
Molecular Weight	277.36 g/mol	<a href="#">[1]</a>
Appearance	Light Yellow to Green Solid	<a href="#">[1]</a>
Storage Temperature	2-8°C Refrigerator	<a href="#">[1]</a>

## Synthesis Yield Data

The synthesis of **2-(methylsulfonyl)-10H-phenothiazine** itself can be achieved through various patented methods with high yields.

Starting Materials	Reaction Conditions	Yield	Reference
2-amino-4-methanesulfonylthiophenol, o-difluorobenzene	Ferric chloride hexahydrate, N,N,N',N'-tetramethylethylenediamine, potassium carbonate, DMF, 110°C for 6 hours	N/A	<a href="#">[5]</a>
o-fluorobenzothiophenol, o-nitro p-methylsulfonylchlorobenzene	Acetone, followed by reduction and cyclization	>99.3% purity	<a href="#">[6]</a>

## Experimental Protocols

### Synthesis of Metopimazine from **2-(methylsulfonyl)-10H-phenothiazine**

This protocol is a generalized representation based on established synthetic routes.[\[7\]](#)[\[8\]](#)

Objective: To synthesize 1-(3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl)piperidine-4-carboxamide (Metopimazine) via N-alkylation of **2-(methylsulfonyl)-10H-phenothiazine**.

Materials:

- **2-(methylsulfonyl)-10H-phenothiazine**
- 1-bromo-3-chloropropane
- Piperidine-4-carboxamide
- Sodium hydride (NaH) or other suitable base
- Dimethylformamide (DMF) or other suitable solvent
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Step 1: N-Alkylation with 1-bromo-3-chloropropane a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-(methylsulfonyl)-10H-phenothiazine** in anhydrous DMF. b. Cool the solution in an ice bath and add sodium hydride portion-wise with stirring. c. Allow the mixture to stir for 30 minutes at 0°C. d. Add 1-bromo-3-chloropropane dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by carefully adding ice-cold water. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate). i. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 10-(3-chloropropyl)-**2-(methylsulfonyl)-10H-phenothiazine**. j. Purify the intermediate by column chromatography if necessary.
- Step 2: Coupling with Piperidine-4-carboxamide a. Dissolve the purified 10-(3-chloropropyl)-**2-(methylsulfonyl)-10H-phenothiazine** and piperidine-4-carboxamide in a suitable solvent such as acetonitrile. b. Add a base, such as potassium carbonate, to the mixture. c. Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by

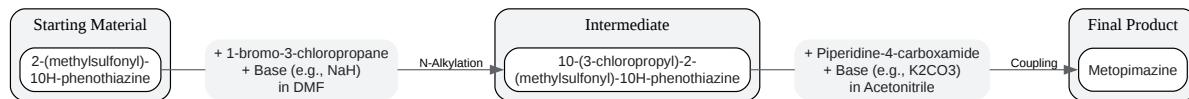
TLC. d. After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by recrystallization or column chromatography to yield Metopimazine.

Characterization:

- Confirm the structure of the final product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.
- Determine the purity of the synthesized Metopimazine using High-Performance Liquid Chromatography (HPLC).

## Visualizations

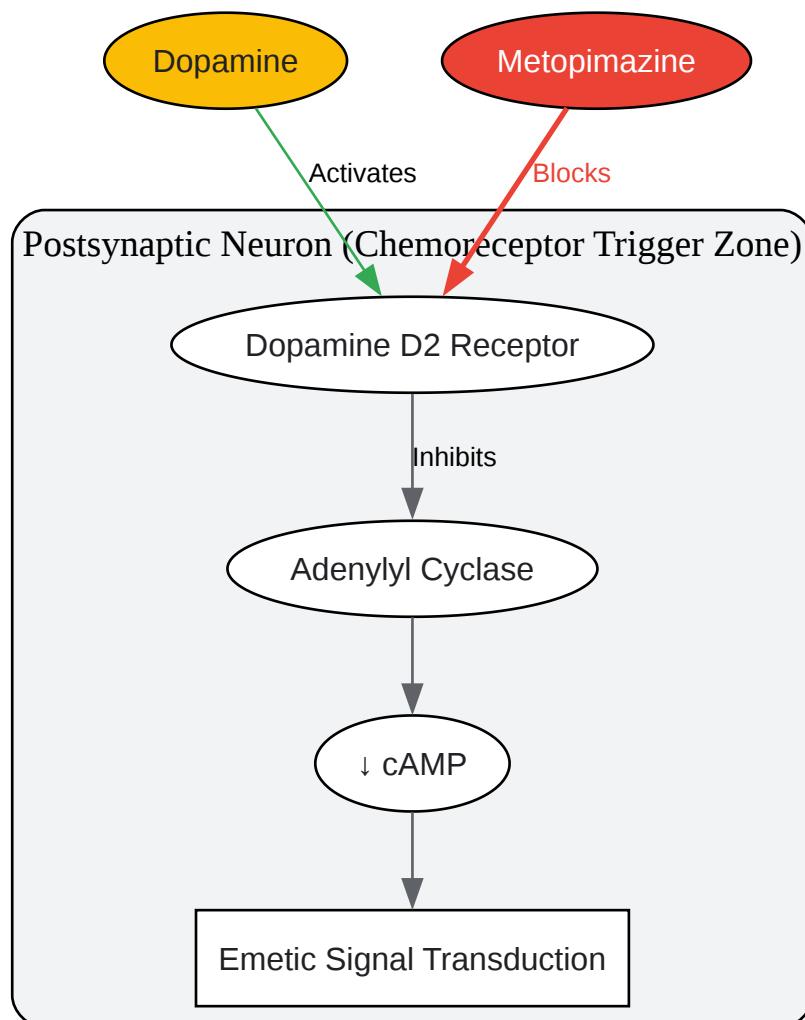
### Synthetic Pathway to Metopimazine



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Caption: Synthetic workflow for Metopimazine production.

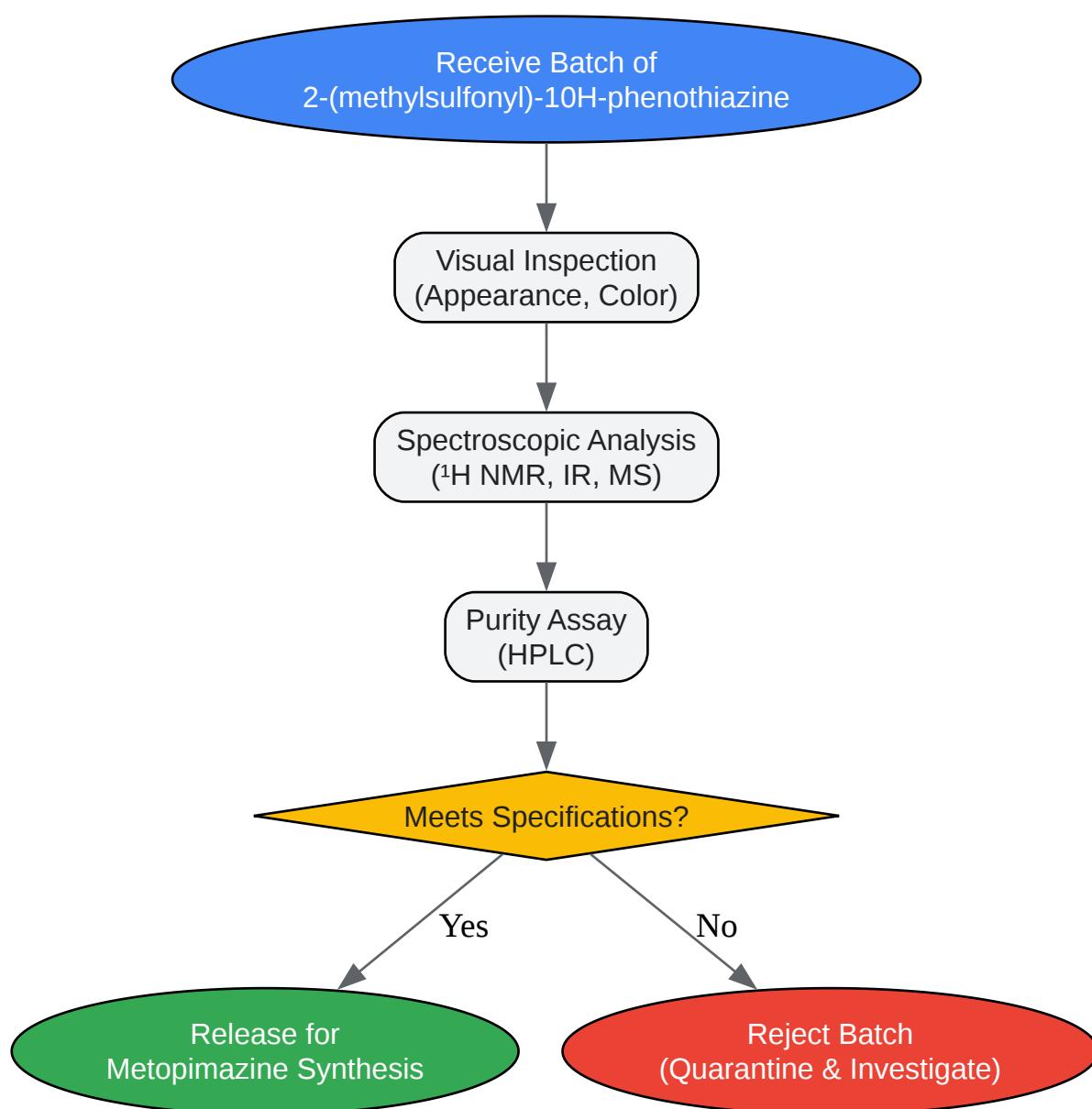
### Mechanism of Action of Metopimazine



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Caption: Metopimazine's mechanism at the Dopamine D2 receptor.

## Quality Control Workflow for Intermediate



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Caption: Quality control process for the key intermediate.

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